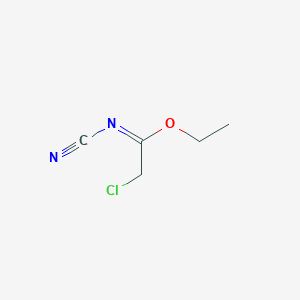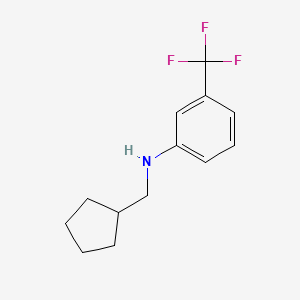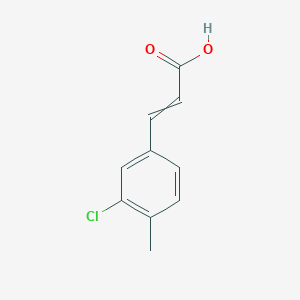
3-(3-chloro-4-methylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid typically involves the condensation of 3-chloro-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine or piperidine as a base and heating the reaction mixture to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chloro-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-methylphenyl)propanoic acid.
Reduction: Formation of 3-(3-chloro-4-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carboxylic acid group.
3-chloro-4-methylphenylamine: Contains an amine group instead of a carboxylic acid group.
Cinnamic acid: The parent compound without the chlorine and methyl substitutions.
Uniqueness
3-(3-chloro-4-methylphenyl)prop-2-enoic acid is unique due to the specific substitutions on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its parent compound, cinnamic acid, and other similar derivatives. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13) |
Clave InChI |
VTCSIQPEKZWNPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






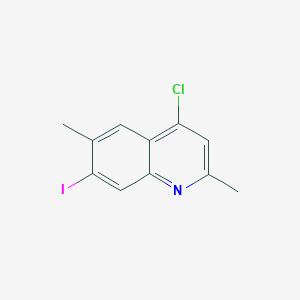
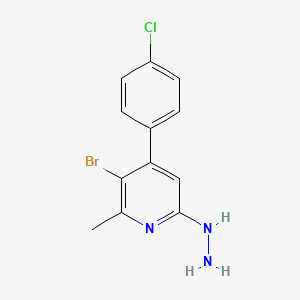
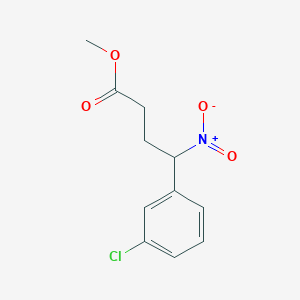
![2-[3-(Dibromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8700176.png)

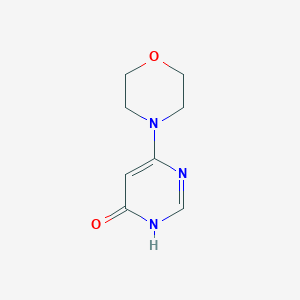
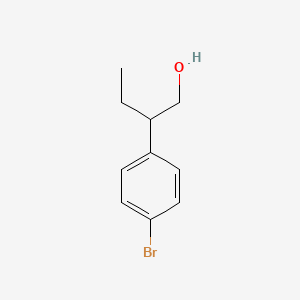
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepin-2-amine](/img/structure/B8700196.png)
